2-Methyl-4-phenyl-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

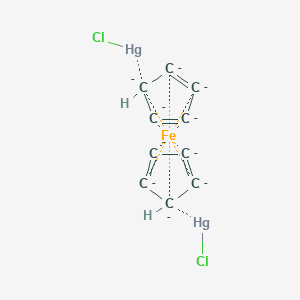

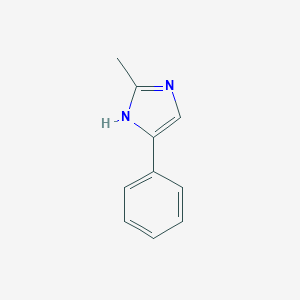

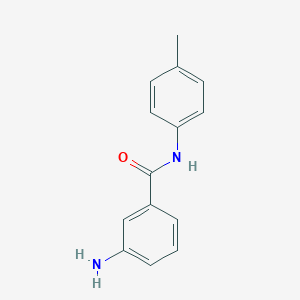

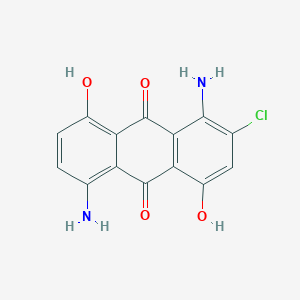

2-Methyl-4-phenyl-1H-imidazole is a type of imidazole derivative. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

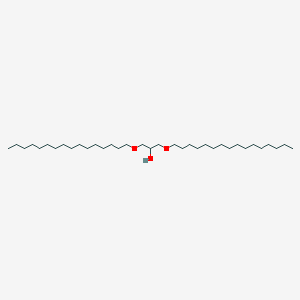

The molecular structure of 2-Methyl-4-phenyl-1H-imidazole can be found in various databases . It is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions. They are known to participate in ring-opening of various bicyclic olefins to afford trans -3,4-disubstituted derivatives . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-phenyl-1H-imidazole can be found in various databases . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

1. Medicinal Chemistry and Drug Development

Overview:

Imidazole derivatives, including 2-Methyl-4-phenyl-1H-imidazole, have gained prominence in medicinal chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities.

Application Summary:

- Antibacterial Activity : Some imidazole-based compounds exhibit antibacterial properties. For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide demonstrated anti-tubercular activity against Mycobacterium tuberculosis strains .

Experimental Procedures:

Results:

3. Organic Synthesis and Regioselective Reactions

Overview:

Imidazoles play a crucial role in organic synthesis.

Application Summary:

Experimental Procedures:

Results:

These are just a few examples of the diverse applications of 2-Methyl-4-phenyl-1H-imidazole. Its versatility continues to inspire research across multiple scientific fields . Researchers worldwide explore its potential, leading to novel discoveries and applications. 🌟

将来の方向性

特性

IUPAC Name |

2-methyl-5-phenyl-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMIILSQQVFWKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344047 |

Source

|

| Record name | 2-Methyl-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-phenyl-1H-imidazole | |

CAS RN |

13739-48-5 |

Source

|

| Record name | 2-Methyl-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

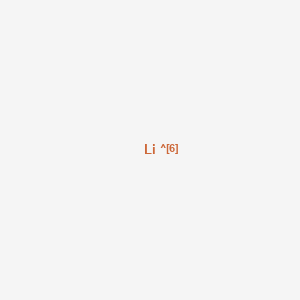

![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)